molecular formula C18H16N2S2 B2679708 2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole CAS No. 69961-85-9

2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole

Cat. No.: B2679708
CAS No.: 69961-85-9
M. Wt: 324.46
InChI Key: YQVXQQHJLCNVDQ-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole is a dimeric benzothiazole derivative featuring two benzothiazole moieties connected via a butyl chain. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused-ring structure, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)butyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S2/c1-3-9-15-13(7-1)19-17(21-15)11-5-6-12-18-20-14-8-2-4-10-16(14)22-18/h1-4,7-10H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVXQQHJLCNVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . The butyl chain can then be introduced through a nucleophilic substitution reaction using a suitable butyl halide .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of magnetic Fe3O4@SiO2/collagen as a nanocatalyst has been reported to facilitate the synthesis of 2-arylbenzothiazoles . This method offers benefits such as high catalytic activity, easy magnetic separation, and reusability of the catalyst.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the butyl chain, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Butyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole have been synthesized and tested against various cancer cell lines:

  • HeLa Cells : In vitro studies showed that certain benzothiazole derivatives induced apoptosis in cervical cancer cells (HeLa), suggesting potential as chemotherapeutic agents .
  • Cytotoxicity : Compounds containing the benzothiazole structure have been reported to exhibit cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with some derivatives showing enhanced activity when combined with existing chemotherapeutics like doxorubicin .

Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of both bacterial and fungal pathogens:

  • Bacterial Inhibition : Studies have shown that certain benzothiazoles possess high inhibitory activity against common pathogens such as Escherichia coli and Staphylococcus aureus, outperforming traditional antibiotics .
  • Fungal Activity : The antifungal potential of these compounds has been highlighted in various assays, showcasing their ability to combat infections caused by fungi like Candida albicans .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives are another area of interest. Research has indicated that these compounds can modulate inflammatory pathways:

  • Mechanism of Action : Some studies suggest that benzothiazoles may inhibit pro-inflammatory cytokines and enzymes such as COX-2, providing a basis for their use in treating inflammatory diseases .

Neuroprotective Applications

Emerging research points to the neuroprotective effects of certain benzothiazole derivatives. These compounds have shown promise in models of neurodegenerative diseases:

  • Cognitive Function : Compounds similar to This compound have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially aiding in conditions like Alzheimer’s disease .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedCell Line/PathogenResult
AnticancerBenzothiazole Derivative AHeLaInduced apoptosis
AntimicrobialBenzothiazole Derivative BE. coliHigh inhibition
AntifungalBenzothiazole Derivative CC. albicansEffective growth inhibition
Anti-inflammatoryBenzothiazole Derivative DInflammatory modelReduced cytokine levels
NeuroprotectiveBenzothiazole Derivative ENeuronal cell lineProtection against oxidative stress

Case Study Example

In a study conducted by Hala Shkyair Lihumis et al., two novel Schiff bases derived from benzothiazoles were synthesized and evaluated for their anti-cancerous and anti-inflammatory activities. The results indicated that one derivative exhibited significant cytotoxicity against HeLa cells while another showed promising anti-inflammatory effects in vitro .

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as DNA gyrase and dihydroorotase . These interactions can disrupt essential biological processes in microorganisms or cancer cells, leading to their inhibition or death.

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Structural Modifications and Linker Variations

a) Butyl-Linked Benzothiazoles

The target compound’s butyl chain distinguishes it from other benzothiazole dimers. For example, 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () incorporates a triazole and thiazole group instead of a butyl linker. The butyl chain may improve lipophilicity and membrane permeability compared to polar triazole or sulfonamide linkers .

b) Sulfonamide-Linked Benzothiazoles

Compounds like N-(4-(benzothiazole-2-yl)phenyl) substituted benzenesulfonamides () feature sulfonamide groups bridging benzothiazole and aryl moieties. These derivatives exhibit enhanced solubility due to the sulfonamide’s polarity but may show reduced blood-brain barrier penetration compared to alkyl-linked analogs .

c) Azo-Linked Benzothiazoles

Azo derivatives (e.g., N-(substituted 1,3-benzothiazol-2-yl)-4-(substituted aryl diazenyl) benzenesulphonamide ) demonstrate strong antimicrobial activity but face stability issues under reducing conditions due to the azo bond’s susceptibility to cleavage .

a) Halogen-Substituted Derivatives

Halogens (e.g., Cl, Br) in compounds like 2-(1,3-Benzothiazol-2-yl)-4-(4-chlorobenzoyl)-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-3-yl 4-chlorobenzoate (2c) () increase molecular weight and melting points (312–314°C), enhancing thermal stability. These groups also improve hydrophobic interactions in target binding, as seen in their potent anticancer and antimicrobial activities .

b) Methoxy and Methyl Groups

Methoxy-substituted derivatives (e.g., 9b and 9d in ) exhibit moderate electron-donating effects, which can modulate electronic properties and improve solubility. However, methyl groups (e.g., 2-[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ6) in ) may enhance metabolic stability .

a) Antimicrobial Activity
  • Butyl-linked analogs : While direct data for the target compound are unavailable, 2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) () shows MIC values of 15.62 µg/mL against Candida albicans, suggesting that alkyl linkers with cyclic amines enhance antifungal activity .
  • Sulfonamide derivatives: 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide () exhibits broad-spectrum activity against Bacillus subtilis and Mycobacterium tuberculosis, attributed to sulfonamide’s enzyme inhibition .
b) Anticancer Potential

Pyrido-benzothiazolone derivatives () with halogenated benzoyl groups (e.g., 2d , melting point 318–320°C) demonstrate cytotoxicity via intercalation or topoisomerase inhibition, a mechanism likely shared by the target compound due to its planar benzothiazole cores .

Data Tables: Key Properties of Selected Analogs

Compound Name / ID (Source) Structure Feature Melting Point (°C) Biological Activity (MIC/IC₅₀) Key Reference
2c () Chlorobenzoyl, pyrido-benzothiazolone 312–314 Anticancer (IC₅₀ < 10 µM)
BZ5 () Azepane-butyl-benzothiazole N/A Antifungal (15.62 µg/mL vs. C. albicans)
9c () Bromophenyl-triazole-thiazole N/A Moderate α-glucosidase inhibition
N-(4-benzothiazol-2-yl) sulfonamides () Sulfonamide linker 180–220 Antimycobacterial (MIC 25 µg/mL)

Biological Activity

2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole is a compound within the benzothiazole family, recognized for its diverse biological activities and potential therapeutic applications. The structure of this compound features dual benzothiazole moieties connected by a butyl chain, which may enhance its biological efficacy compared to simpler analogs.

Chemical Structure

The chemical formula of this compound is C18H16N2S2C_{18}H_{16}N_2S_2. Its structural characteristics contribute to its pharmacological properties:

ComponentDescription
Benzothiazole MoietyKnown for antimicrobial and anticancer properties
Butyl ChainEnhances solubility and bioavailability

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activities. A study highlighted the ability of related compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the benzothiazole moiety in this compound suggests potential anticancer efficacy, similar to other derivatives studied.

Antimicrobial Activity

Benzothiazoles are also recognized for their antimicrobial properties. The compound has shown in vitro activity against various bacterial strains. For instance, a comparative study demonstrated that benzothiazole derivatives could effectively inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

Recent studies have explored the enzyme inhibition potential of benzothiazole compounds. Specifically, derivatives have been evaluated as inhibitors of α-amylase, an enzyme linked to carbohydrate metabolism. One study reported that a related compound exhibited an inhibition rate of 87.5% at a concentration of 50 μg/mL, suggesting that this compound may also possess similar inhibitory effects on α-amylase activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds with benzothiazole structures have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : They may interfere with cell cycle progression, leading to growth inhibition.
  • Enzyme Interaction : The compound's structural features facilitate binding to target enzymes like α-amylase.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various benzothiazole derivatives. Among them, compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the micromolar range.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of benzothiazole derivatives. The study reported that compounds structurally related to this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined to be low enough to warrant further investigation into their use as antibacterial agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[4-(1,3-benzothiazol-2-yl)butyl]-1,3-benzothiazole and its derivatives?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of benzothiazole precursors with appropriate alkylating agents. For example, describes the use of solvent-dependent coupling reactions (e.g., DMF or THF) with catalysts like CuI to achieve high yields. Key intermediates, such as 2-(4-(prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole, are prepared via nucleophilic substitution or click chemistry (azide-alkyne cycloaddition). Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical for minimizing byproducts .

Q. How is the structural integrity and purity of benzothiazole derivatives validated experimentally?

  • Methodological Answer : Characterization involves a combination of:

  • Melting Point Analysis : To assess purity (e.g., sharp melting points within 1–2°C range) .
  • Spectroscopic Techniques :
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹, S-C bonds at ~700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
  • Elemental Analysis : Validates empirical formulas (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of benzothiazole derivatives for specific biological targets?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict binding modes to enzymes or receptors. highlights that derivatives like 9c (with bromophenyl substituents) exhibit optimal binding to α-glucosidase via hydrophobic interactions and hydrogen bonding. Advanced workflows include:

  • Protein Preparation : Retrieve target structures (e.g., PDB ID 2ZE0 for α-glucosidase).
  • Ligand Optimization : Minimize energy using Gaussian09 with B3LYP/6-31G(d) basis set .
  • Pose Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to prioritize synthesis .

Q. What strategies resolve discrepancies in biological activity data across benzothiazole derivatives?

  • Methodological Answer : Contradictions in activity (e.g., shows 5a1 has 84.18% anti-inflammatory inhibition vs. 54.54% for 5a5) arise from substituent effects. Mitigation strategies include:

  • SAR Analysis : Systematically vary substituents (e.g., electron-withdrawing groups like -NO₂ enhance antitumor activity) .
  • Dose-Response Curves : Establish EC₅₀ values to normalize potency comparisons .
  • Meta-Analysis : Cross-reference data across cell lines (e.g., Colo-205 vs. A549) to identify context-dependent effects .

Q. How are structure-activity relationships (SAR) established for antitumor benzothiazole derivatives?

  • Methodological Answer : SAR studies focus on:

  • Core Modifications : Extending the butyl linker between benzothiazole rings (as in the target compound) improves membrane permeability .
  • Substituent Effects : Fluorine or chlorine atoms at specific positions enhance metabolic stability (logP optimization) and target affinity (e.g., EGFR inhibition) .
  • In Silico Tools : Use QSAR models (e.g., CoMFA) to correlate 3D electrostatic fields with IC₅₀ values .

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